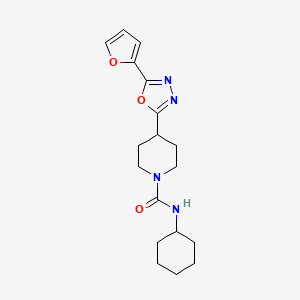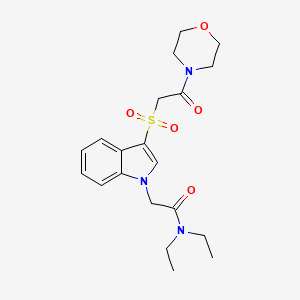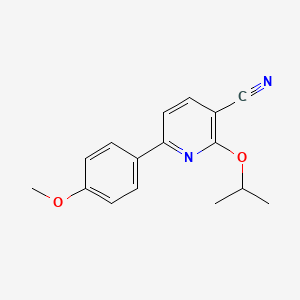
2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. These activities range from binding to the translocator protein 18 kDa (TSPO) to antimicrobial and antifungal effects, as well as potential use in PET imaging for neuroinflammation and herbicidal applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the Gewald synthesis technique, Vilsmeier-Haack reaction, and condensation reactions . For example, Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with an appropriate pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structures of some compounds, revealing intramolecular and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, such as nucleophilic displacement, cyclization, and condensation, to introduce different functional groups and heterocyclic systems . These reactions are crucial for the synthesis of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms and methoxy groups can affect the lipophilicity and electronic properties of the molecules, which in turn can influence their biological activities . The crystallographic studies provide insights into the solid-state properties, such as molecular packing and hydrogen bonding, which can affect the stability and solubility of the compounds .
Case Studies
Several of the synthesized compounds have been evaluated for their biological activities. For example, novel pyrazolo[1,5-a]pyrimidines have been investigated for their ability to bind TSPO and their potential as PET radiotracers for neuroinflammation . Schiff bases derived from pyrazole-4-carboxaldehydes have shown excellent antimicrobial activity . Pyrazolo[1,5-a]pyrimidine derivatives have been tested for their inhibitory effects on cancer cell proliferation . Additionally, some compounds have demonstrated significant herbicidal activities .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One application of compounds similar to 2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves their synthesis and evaluation for antimicrobial activity. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using related compounds and assessed their in vitro antimicrobial activity. Some derivatives showed excellent activity, suggesting potential as antimicrobial agents (Puthran et al., 2019).
Antifungal Effect
Another research angle is the study of antifungal effects. N. N. Jafar et al. (2017) synthesized derivatives containing a pyrimidin-2-amine moiety and evaluated their antifungal properties against Aspergillus species. The findings indicated that certain derivatives, including compounds structurally similar to the compound , demonstrated significant antifungal effects (Jafar et al., 2017).
Imaging Applications in Medicine
In the field of medical imaging, compounds structurally related to 2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one have been used. For example, F. Dollé et al. (2008) discussed the synthesis of DPA-714, a compound designed for in vivo imaging using positron emission tomography (PET). This research highlights the potential use of such compounds in diagnostic imaging and drug development (Dollé et al., 2008).
Neuroinflammation PET Imaging
Compounds in this class have also been investigated for their role in PET imaging of neuroinflammatory processes. Annelaure Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines and evaluated their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation. Their research underscores the importance of these compounds in developing new diagnostic tools for neuroinflammatory diseases (Damont et al., 2015).
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-14-15(2)26-24(27-23(14)31)33-13-22(30)29-21(17-4-8-18(25)9-5-17)12-20(28-29)16-6-10-19(32-3)11-7-16/h4-11,21H,12-13H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBQUWFDJRZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

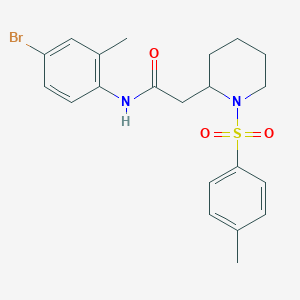
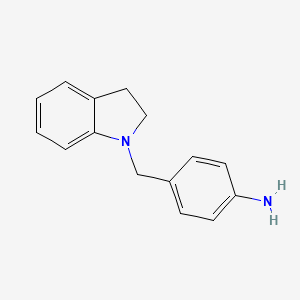
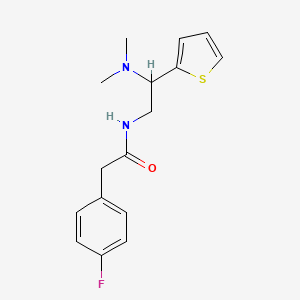
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
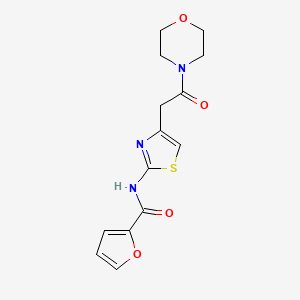
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
